S-Pyridin-2-yl pentanethioate
Description
Contextualization of Thioesters as Activated Acyl Transfer Reagents
Thioesters are structural analogs of esters where a sulfur atom replaces the ester oxygen. fiveable.me This substitution has a profound effect on the reactivity of the carbonyl group. Due to the larger size of the sulfur atom compared to oxygen, the orbital overlap between the sulfur lone pair and the carbonyl π-system is less effective. researchgate.net This diminished resonance stabilization, coupled with the weaker carbon-sulfur bond, renders the thioester carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack than its ester counterpart. fiveable.me
Consequently, thioesters function as highly effective "activated" acyl transfer reagents in both biological systems and laboratory synthesis. researchgate.netlibretexts.org In nature, Coenzyme A (CoA), a thiol-containing cofactor, forms thioesters with acyl groups (like acetyl-CoA) to facilitate numerous metabolic reactions, including fatty acid metabolism and the Krebs cycle. fiveable.melibretexts.org In organic synthesis, this heightened reactivity allows thioesters to participate in a wide array of transformations, such as acyl substitutions to form amides and esters, and transition-metal-mediated cross-coupling reactions to generate ketones and aldehydes under mild conditions. researchgate.netacs.org Their ability to serve as versatile synthons for C-C, C-N, and C-O bond formation makes them valuable intermediates in the construction of complex organic molecules. researchgate.net
Significance of the Pyridine-2-thiolate (B1254107) Moiety in Organic Synthesis
The reactivity of a thioester can be finely tuned by the nature of the thiol-derived substituent. The pyridine-2-thiolate group is particularly significant as it creates a highly activated thioester. The nitrogen atom in the pyridine (B92270) ring can be protonated or act as a Lewis base, which greatly enhances the leaving group ability of the pyridine-2-thiolate fragment during a reaction.
This high reactivity is famously exploited in the Corey-Nicolaou macrolactonization, where S-pyridin-2-yl thioesters of ω-hydroxy carboxylic acids are used to form large-ring lactones under high-dilution conditions. oakwoodchemical.com The preparation of these activated thioesters is often achieved by reacting a carboxylic acid with 2,2'-dipyridyl disulfide and triphenylphosphine, a method known as the Mukaiyama reaction. tcichemicals.comnih.gov This approach provides a mild and neutral pathway to the thioesters, tolerating a variety of sensitive functional groups. nih.gov Recent developments have also introduced reagents like S,S-di(pyridin-2-yl) carbonodithioate (DPDTC) for the efficient in-situ conversion of carboxylic acids to their S-2-pyridyl thioesters. orgsyn.org
The utility of the pyridine-2-thiolate moiety extends to transition metal catalysis, where pyridinyl thioesters have been shown to be excellent substrates. For instance, they are superior to ethyl or phenyl thioesters in certain cobalt-catalyzed acylation reactions with organozinc reagents. nih.gov Furthermore, the electronic properties of the pyridine-2-thiolate ligand can be modulated by introducing substituents onto the pyridine ring, allowing for detailed studies in coordination chemistry, such as with tungsten complexes designed to model enzyme active sites. acs.orgacs.orgresearchgate.net
Table 1: Selected Methods for the Preparation of S-Pyridin-2-yl Thioesters
| Reagents | Method Name | Description | Key Features |
| Carboxylic Acid, 2,2'-Dipyridyl Disulfide, Triphenylphosphine | Mukaiyama Reaction | A widely used method for converting carboxylic acids to their corresponding S-pyridin-2-yl thioesters. tcichemicals.comnih.gov | Mild, neutral conditions; compatible with sensitive functional groups. nih.gov |
| Carboxylic Acid, S,S-Di(pyridin-2-yl) carbonodithioate (DPDTC), DMAP | DPDTC-mediated Thioesterification | A modern method for the efficient conversion of carboxylic acids, which can be used for subsequent in-situ reactions like reduction. orgsyn.org | Avoids overly reactive reagents; can be performed in green reaction media. orgsyn.org |
This table provides an interactive summary of common synthetic routes to S-pyridin-2-yl thioesters based on available research.
Evolution of Pyridyl-Based Reagents in Contemporary Synthetic Methodologies
The pyridine ring is a fundamental heterocyclic motif found in numerous natural products, pharmaceuticals, and functional materials. ijpsonline.com The evolution of synthetic methods to construct and functionalize this ring system has been a central theme in organic chemistry.
Early methods, such as the Hantzsch pyridine synthesis (1881) and the Chichibabin pyridine synthesis (1924), provided foundational routes to pyridine derivatives from simple acyclic precursors like aldehydes, β-ketoesters, and ammonia (B1221849). ijpsonline.comwikipedia.org While still relevant, these methods often required harsh conditions or had limitations in scope and yield. wikipedia.org
The advent of transition-metal-catalyzed cross-coupling reactions in the late 20th century revolutionized the synthesis of functionalized pyridines. Reactions such as the Suzuki, Negishi, and Stille couplings allow for the precise and efficient formation of carbon-carbon bonds between pyridine rings and other organic fragments. mdpi.com This has enabled the modular synthesis of complex bipyridines and other substituted pyridines that were previously difficult to access. mdpi.comorganic-chemistry.org More recent innovations include the development of C-H activation strategies, which allow for the direct functionalization of the pyridine core without the need for pre-installed leaving groups like halogens, offering a more atom-economical approach. mdpi.com The pyridine moiety has thus evolved from a simple solvent and basic reagent to a versatile, tunable building block and ligand scaffold for creating complex molecular architectures.
Table 2: Key Methodologies in Pyridine Synthesis and Functionalization
| Methodology | Year | Description |
| Hantzsch Synthesis | 1881 | Condensation of a β-keto acid, an aldehyde, and ammonia to form a dihydropyridine, which is then oxidized. wikipedia.org |
| Chichibabin Synthesis | 1924 | Condensation reaction of aldehydes and/or ketones with ammonia or its derivatives. wikipedia.org |
| Kröhnke Synthesis | 1930s-1960s | Uses a pyridinium (B92312) salt as a reagent to construct a new, substituted pyridine ring. wikipedia.org |
| Cross-Coupling Reactions (e.g., Suzuki, Negishi) | Late 20th Century | Transition-metal-catalyzed coupling of pyridyl halides or organometallics to form C-C bonds. mdpi.comorganic-chemistry.org |
| C-H Activation | 21st Century | Direct functionalization of C-H bonds on the pyridine ring, often catalyzed by transition metals. mdpi.com |
This interactive table summarizes the historical evolution of synthetic methods involving pyridine-based compounds.
Overview of Research Directions for S-Pyridin-2-yl Pentanethioate Derivatives
While this compound itself is not the subject of extensive focused research, studies on analogous S-pyridin-2-yl thioesters reveal several key research directions. These investigations leverage the unique reactivity of this functional group for advanced applications in synthesis and materials science.
Catalytic Cross-Coupling Reactions: A major area of research is the use of S-pyridin-2-yl thioesters as electrophilic partners in novel cross-coupling reactions. For example, cobalt-catalyzed acylations of these thioesters with organozinc pivalates have been developed to synthesize a wide range of ketones. nih.gov A significant extension of this work involves the use of α-chiral S-pyridin-2-yl thioesters to produce optically enriched α-chiral ketones with excellent stereochemical retention, providing a valuable tool for asymmetric synthesis. nih.gov
Synthesis of Complex Heterocycles: The acylating power of S-pyridin-2-yl thioesters is being harnessed for the construction of elaborate heterocyclic systems. Research has shown that S-(pyridin-2-yl) benzothioesters can be used for the selective mono-acylation of dipyrromethanes. researchgate.net This transformation is a critical step in the synthesis of low-symmetry, multifunctional tetrapyrroles like porphyrins, which are important in areas ranging from materials science to medicine. researchgate.net
Bio-inspired Synthesis and Medicinal Chemistry: Drawing inspiration from their role in nature, pyridinyl thioesters are being explored for the synthesis of biologically active molecules. For instance, a synthetic pathway toward potential metallo-β-lactamase inhibitors involves the creation of a complex S-pyridin-2-yl ethanethioate derivative. diva-portal.org This line of research aims to develop new compounds to combat antibiotic resistance. diva-portal.org
Organometallic Chemistry and Mechanistic Studies: The interaction between pyridinyl thioesters and transition metals is a field of fundamental research. Studies on the reactions of these thioesters with iron carbonyl clusters have led to the isolation and characterization of novel diiron complexes. rsc.orgresearchgate.net These investigations, often supported by computational DFT calculations, probe the mechanisms of C-S and C-C bond cleavage and provide insights into the reactivity of these ligands, which is relevant to understanding metalloenzyme active sites. rsc.orgresearchgate.net
Table 3: Summary of Research Directions for S-Pyridin-2-yl Thioester Derivatives
| Research Area | Application Example | Significance |
| Asymmetric Catalysis | Synthesis of α-chiral ketones via Co-catalyzed acylation. nih.gov | Provides access to valuable, optically active building blocks for pharmaceuticals and fine chemicals. nih.gov |
| Complex Molecule Synthesis | Mono-acylation of dipyrromethanes for tetrapyrrole construction. researchgate.net | Enables the synthesis of functional materials and porphyrin-based systems. researchgate.net |
| Medicinal Chemistry | Synthesis of precursors for metallo-β-lactamase inhibitors. diva-portal.org | Aims to address major health challenges like antibiotic resistance. diva-portal.org |
| Organometallic Chemistry | Formation of novel diiron carbonyl complexes and mechanistic studies. rsc.orgresearchgate.net | Expands fundamental understanding of metal-ligand interactions and bond activation processes. rsc.orgresearchgate.net |
This interactive table highlights the primary areas of academic research involving S-pyridin-2-yl thioester compounds.
Structure
3D Structure
Properties
CAS No. |
81357-55-3 |
|---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
S-pyridin-2-yl pentanethioate |
InChI |
InChI=1S/C10H13NOS/c1-2-3-7-10(12)13-9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3 |
InChI Key |
JYQQICZIOHBMTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)SC1=CC=CC=N1 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for S Pyridin 2 Yl Pentanethioate
Direct Synthetic Routes
Direct synthesis of S-Pyridin-2-yl pentanethioate typically involves the formation of a thioester bond by coupling a pentanoic acid derivative with a pyridine-2-thiol (B7724439) source. These methods are often favored for their efficiency and atom economy.
Carboxylic Acid Activation and Coupling Protocols
The formation of S-pyridyl thioesters from carboxylic acids is a cornerstone of modern organic synthesis, primarily due to their utility as reactive intermediates. The direct coupling of pentanoic acid with 2-mercaptopyridine (B119420) requires the activation of the carboxylic acid's carbonyl group to facilitate nucleophilic attack by the thiol.
A prevalent method involves the use of coupling agents, similar to those used in peptide synthesis. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), can be employed. The general mechanism involves the initial reaction of the carboxylic acid with the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the sulfur atom of 2-mercaptopyridine, yielding the desired this compound and a urea (B33335) byproduct.
Another approach is the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or a mixed anhydride (B1165640). nih.gov For instance, treating pentanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield pentanoyl chloride. Subsequent reaction with 2-mercaptopyridine or its corresponding salt in the presence of a non-nucleophilic base would afford the thioester. The mixed anhydride method, using reagents like 2-methyl-6-nitrobenzoic anhydride, has also proven effective for generating pyridine-carboxylate esters and can be adapted for thioester synthesis. nih.gov
Catalytic methods are also emerging. Boric acid, for example, has been shown to catalyze the direct amidation of carboxylic acids and could potentially be adapted for thioesterification reactions, offering a milder and more environmentally benign alternative to traditional coupling agents. orgsyn.org
Utilization of 2-Mercaptopyridine and its Salts
2-Mercaptopyridine (HSC₅H₄N) is the key nucleophile in the direct synthesis of this compound. wikipedia.org This compound exists in a tautomeric equilibrium with its thione form, pyridine-2-thione. wikipedia.org The thiol tautomer is the reactive species in the thioesterification reaction. The reaction is typically carried out using 2-mercaptopyridine itself or its corresponding salt, sodium 2-pyridinethiolate.
The use of the salt, the thiolate, enhances the nucleophilicity of the sulfur atom, often leading to faster and more efficient reactions. The choice between the free thiol and its salt can depend on the specific reaction conditions and the nature of the carboxylic acid derivative being used. For instance, when reacting with a highly reactive acyl chloride, the free thiol in the presence of a base like triethylamine (B128534) to scavenge the HCl byproduct is common. When using less reactive activated esters, the pre-formed thiolate might be preferred.
It is crucial to handle 2-mercaptopyridine with care, as it can oxidize to form 2,2'-dipyridyl disulfide, especially in the presence of catalytic amines. wikipedia.org Therefore, reactions are often performed under an inert atmosphere (e.g., argon or nitrogen) to prevent this side reaction. orgsyn.org
Indirect Synthesis via Activated Precursors
Indirect methods involve the use of pre-synthesized, activated pyridyl thiocarbonyl compounds that can be converted to the target thioester through a derivatization reaction.
Formation from S,S-Di(pyridin-2-yl)carbonodithioate (DPDTC)
A highly effective indirect route utilizes S,S-Di(pyridin-2-yl)carbonodithioate (DPDTC) as a reagent for the conversion of carboxylic acids into S-2-pyridyl thioesters. orgsyn.org This method is particularly mild and tolerant of various functional groups. The synthesis of DPDTC itself involves the reaction of 2-mercaptopyridine with a phosgene (B1210022) equivalent, such as triphosgene, in the presence of a base like triethylamine. orgsyn.org
The reaction of a carboxylic acid, such as pentanoic acid, with DPDTC proceeds efficiently, often with gentle heating and in the presence of a catalytic amount of a nucleophilic catalyst like N,N-dimethylaminopyridine (DMAP). orgsyn.org This process effectively converts the carboxylic acid into its corresponding S-2-pyridyl thioester, in this case, this compound. orgsyn.org This transformation is a key step in a greener, one-pot reduction of carboxylic acids to alcohols, where the in-situ generated thioester is subsequently reduced with sodium borohydride. orgsyn.org
Table 1: Representative Conditions for Thioester Formation using DPDTC
| Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) |
|---|
This data is based on a general procedure for converting carboxylic acids to S-2-pyridyl thioesters. orgsyn.org
Derivatization from Related Pyridyl Thiocarbonyl Systems
Besides DPDTC, other pyridyl thiocarbonyl systems can theoretically serve as precursors. For example, a mixed thiocarbonate containing the 2-pyridylthio group could undergo acyl substitution with a pentanoate nucleophile. More commonly, trans-thioesterification reactions could be employed. If a different S-Pyridin-2-yl thioester, for instance, S-Pyridin-2-yl ethanethioate, were available, it could potentially react with pentanoic acid under specific catalytic conditions to undergo an exchange of the acyl group, although this is generally less direct than the methods described above.
The reactivity of the C=S bond in the tautomer pyridine-2-thione also presents synthetic possibilities. For instance, reaction with an activated pentanoic acid derivative could lead to the desired product. The versatility of pyridine-based reagents in synthesis suggests that various functionalized pyridines could be adapted for this purpose. mdpi.commdpi.com
Stereoselective and Enantioselective Synthetic Approaches
While this compound itself is an achiral molecule, the synthetic methodologies can be extended to chiral substrates, making stereoselective and enantioselective synthesis a relevant consideration for producing chiral analogs. The core principles of stereoselective synthesis focus on controlling the formation of stereocenters. rsc.orgbeilstein-journals.org
If a chiral carboxylic acid, for example, (R)- or (S)-2-methylpentanoic acid, were used as the starting material, the synthetic routes described above would be expected to proceed without affecting the stereocenter, thus producing the corresponding chiral S-Pyridin-2-yl 2-methylpentanethioate. The integrity of stereogenic centers is generally preserved in many coupling reactions, including boric acid-catalyzed amidations, which share mechanistic features with thioesterifications. orgsyn.org
For syntheses that construct a chiral center during the process, different strategies would be necessary. For example, an enantioselective alkylation of a precursor or a stereoselective reduction of a carbon-carbon double bond within the acyl chain could be employed prior to the thioesterification step. nih.gov The development of atropisomeric amides through kinetically controlled, intramolecular acyl transfer highlights advanced strategies for controlling stereochemistry in related systems, which could inspire novel approaches for complex thioester targets. whiterose.ac.uk Enantioselective synthesis of related pyridine-containing molecules, such as (R)- and (S)-1-(pyridin-2-yl)ethan-1-amine, often involves the use of chiral auxiliaries, like t-butylsulfinamide, to direct the stereochemical outcome of a key bond-forming step. youtube.com A similar strategy could be envisioned for constructing chiral centers in the acyl portion of the thioester.
Table 2: List of Mentioned Compounds
| Compound Name | Formula |
|---|---|
| This compound | C₁₀H₁₃NOS |
| Pentanoic acid | C₅H₁₀O₂ |
| 2-Mercaptopyridine | C₅H₅NS |
| Pyridine-2-thione | C₅H₅NS |
| S,S-Di(pyridin-2-yl)carbonodithioate (DPDTC) | C₁₁H₈N₂S₂ |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₈H₁₇N₃ |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ |
| Pentanoyl chloride | C₅H₉ClO |
| Sodium 2-pyridinethiolate | C₅H₄NNaS |
| 2,2'-Dipyridyl disulfide | C₁₀H₈N₂S₂ |
| Triphosgene | C₃Cl₆O₃ |
| Sodium borohydride | NaBH₄ |
| (R)-2-Methylpentanoic acid | C₆H₁₂O₂ |
| (S)-2-Methylpentanoic acid | C₆H₁₂O₂ |
| (R)-1-(Pyridin-2-yl)ethan-1-amine | C₇H₁₀N₂ |
| (S)-1-(Pyridin-2-yl)ethan-1-amine | C₇H₁₀N₂ |
Asymmetric Synthesis of Chiral Pentanoyl Moieties
The creation of a chiral center, typically at the α-position of the pentanoyl group, is the foundational step for producing an enantiomerically enriched final product. Methodologies for this transformation often involve the use of stoichiometric chiral auxiliaries or catalytic asymmetric processes. nih.gov
A prevalent strategy involves the alkylation of enolates derived from pentanoic acid linked to a chiral auxiliary. wikipedia.org Evans' oxazolidinone auxiliaries are a classic example. wikipedia.org For instance, a pentanoyl group can be attached to an oxazolidinone, such as (S)-4-benzyloxazolidin-2-one. dntb.gov.ua Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a stereochemically defined Z-enolate, which is chelated to the lithium ion. The bulky substituent on the auxiliary effectively shields one face of the enolate, directing an incoming electrophile (e.g., an alkyl halide) to the opposite face, thus creating a new stereocenter with high diastereoselectivity. wikipedia.orgthieme-connect.com
Catalytic methods offer a more atom-economical approach. For example, the enantioselective addition of nucleophiles to α,β-unsaturated pentenoyl systems can establish a chiral center. Copper-catalyzed 1,4-addition of dialkylzinc reagents to α,β-unsaturated esters in the presence of a chiral phosphoramidite (B1245037) ligand is one such method that can generate products with high enantiomeric excess. researchgate.net Similarly, nickel-catalyzed asymmetric alkylation has been shown to be effective for a wide range of substrates, including those that could be precursors to a chiral pentanoyl group. nih.gov
The following table summarizes representative outcomes for asymmetric alkylation reactions used to generate chiral centers in acyl systems, a key step toward chiral pentanoyl moieties.
| Chiral Control Method | Substrate Type | Reaction | Diastereomeric/Enantiomeric Excess | Reference Finding |
|---|---|---|---|---|
| Oxazolidinone Auxiliary | N-Acyl Oxazolidinone | Asymmetric Alkylation | >95% de | Evans' auxiliaries provide excellent stereocontrol in alkylation reactions via a chelated enolate intermediate. wikipedia.orgthieme-connect.com |
| Pseudoephedrine Auxiliary | N-Acyl Pseudoephedrine Amide | Asymmetric Alkylation | High (syn-product) | The methyl group of the pseudoephedrine directs the configuration of the addition product. wikipedia.org |
| Ni(II)-Chiral Ligand | α-Aryl Acetic Acid Derivative | Asymmetric Alkylation | up to 96% ee | A combination of a nickel(II) salt and a chiral diphosphine ligand can catalyze the formation of α-chiral centers with high enantioselectivity. nih.gov |
| Cu-Chiral Ligand | 2-Aryl Acrylate | Conjugate Addition | up to 94% ee | Copper-catalyzed conjugate addition of dialkylzinc reagents is effective for creating all-carbon quaternary centers. researchgate.net |
Development of Chiral Auxiliaries and Reagents for Selective Formation
Chiral auxiliaries are stereogenic units temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is installed, the auxiliary is cleaved and can often be recovered. wikipedia.org The development of new and efficient auxiliaries is crucial for advancing asymmetric synthesis.
Oxazolidinones, popularized by David A. Evans, are among the most reliable and widely used auxiliaries for asymmetric transformations, including alkylations and aldol (B89426) reactions. wikipedia.org Their effectiveness stems from the rigid, predictable conformation of their metal enolates, which forces electrophiles to approach from the less sterically hindered side. thieme-connect.com
Camphorsultams represent another class of highly effective chiral auxiliaries. In Michael additions of thiols to N-methacryloylcamphorsultam, high diastereoselectivity is achieved. wikipedia.org Camphorsultam has been noted for providing excellent stereocontrol in various reactions. wikipedia.org
More recently, auxiliaries have been designed to serve a dual purpose. For instance, a cysteine-derived oxazolidinone auxiliary has been developed that not only controls stereoselective transformations but also facilitates a subsequent intramolecular N-to-S acyl transfer. nih.gov This process directly yields a chiral thioester upon deprotection of a pendant thiol group, offering a mild and efficient route to the target molecule class. nih.gov This strategy combines the benefits of auxiliary-controlled stereoselection with the synthetic utility of a thioester in a single streamlined process. nih.gov
The choice of auxiliary and the subsequent cleavage conditions are critical. After the chiral pentanoyl moiety has been constructed using an auxiliary, the auxiliary must be removed. Hydrolysis or aminolysis can release the chiral carboxylic acid, which can then be converted to the this compound. This is typically achieved by activating the carboxylic acid (e.g., forming an acyl chloride or using a coupling agent) and reacting it with 2-mercaptopyridine or its corresponding thiolate. nih.gov The development of auxiliaries that can be cleaved under mild conditions to directly afford a thioester, such as the N-to-S acyl transfer systems, represents a significant methodological advancement. nih.gov
Reaction Mechanisms and Reactivity Profile of S Pyridin 2 Yl Pentanethioate
Nucleophilic Acyl Substitution Mechanisms
Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including thioesters like S-Pyridin-2-yl pentanethioate. masterorganicchemistry.comlibretexts.org This class of reaction involves the replacement of a leaving group attached to the carbonyl carbon with a nucleophile. masterorganicchemistry.com The process is not a single-step displacement but rather follows a well-established two-step addition-elimination pathway. masterorganicchemistry.comlibretexts.org
The acyl transfer process from this compound to a nucleophile proceeds via a stepwise addition-elimination mechanism. mdpi.comresearchgate.net
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon of the thioester. This attack breaks the C=O pi bond, and its electrons are pushed onto the oxygen atom, resulting in the formation of a transient, negatively charged tetrahedral intermediate. libretexts.orgquora.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the C=O pi bond. Concurrently, the bond between the carbonyl carbon and the sulfur atom breaks, expelling the pyridine-2-thiolate (B1254107) anion as the leaving group. libretexts.org
This sequence results in the net substitution of the pyridine-2-thiolate group with the incoming nucleophile, effectively transferring the pentanoyl acyl group. The equilibrium of the reaction favors the formation of the product when the incoming nucleophile is a stronger base than the pyridine-2-thiolate leaving group. masterorganicchemistry.com
The efficiency of nucleophilic acyl substitution reactions is critically dependent on the ability of the substituent to depart from the tetrahedral intermediate. The pyridine-2-thiolate anion is an excellent leaving group, which significantly enhances the reactivity of this compound as an acylating agent.
Several factors contribute to its efficacy:
Stabilization through Resonance: The negative charge on the departing sulfur atom is stabilized by resonance within the pyridine (B92270) ring.
Basicity of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring can facilitate the acyl transfer process. Quantum chemical calculations on similar systems suggest that the pyridine nitrogen can act as a general base, abstracting a proton from the attacking nucleophile in the transition state, thereby promoting the formation of the amide bond. nih.gov This intramolecular assistance lowers the activation energy of the reaction.
The stability of the resulting pyridine-2-thione tautomer further drives the reaction forward, making the cleavage of the C-S bond thermodynamically favorable.
Reactivity with Varied Nucleophiles
This compound exhibits broad reactivity towards a range of nucleophiles, a characteristic exploited in various synthetic applications, particularly in bioconjugation and peptide synthesis.
The reaction of this compound with amine nucleophiles is a highly efficient and chemoselective process known as S-to-N acyl transfer, which results in the formation of a stable amide bond. nih.govnih.gov This reaction is a cornerstone of "Native Chemical Ligation" (NCL), a powerful technique for the total synthesis of proteins. nih.gov
The reaction proceeds through the standard addition-elimination mechanism, where the amine attacks the thioester carbonyl to form a tetrahedral intermediate, which then collapses to release the pyridine-2-thiolate leaving group and form the corresponding pentanamide. researchgate.net
Selectivity studies show a strong correlation between the nucleophilicity of the amine and the reaction rate. researchgate.net Stronger, less sterically hindered amine nucleophiles react more rapidly and provide higher yields of the amide product.
Table 1: Effect of Amine Nucleophilicity on Acyl Transfer Reaction This table presents illustrative data based on established chemical principles of amine nucleophilicity.
| Amine Nucleophile | Relative Nucleophilicity (N parameter) | Expected Reaction Rate | Expected Yield |
|---|---|---|---|
| Pyrrolidine | High (e.g., ~18.5) researchgate.net | Very Fast | Excellent |
| Piperidine | High | Fast | Excellent |
| Morpholine | Moderate (e.g., ~15.6) researchgate.net | Moderate | Good |
Note: Higher N parameters indicate greater nucleophilicity.
This compound also reacts with oxygen and sulfur-based nucleophiles, though the characteristics of these reactions differ.
Oxygen Nucleophiles: Alcohols and water can react with this compound to form esters (alcoholysis) and pentanoic acid (hydrolysis), respectively. These reactions are generally slower than aminolysis because alcohols and water are weaker nucleophiles than primary or secondary amines. The reactions are often catalyzed by acid or base.
Sulfur Nucleophiles: Thiols react with this compound in a process called transthioesterification. This involves the exchange of one thiol group for another. Thiolate anions (R-S⁻) are particularly potent nucleophiles, often more so than their corresponding alkoxide counterparts, due to the higher polarizability and lower solvation of the sulfur atom. libretexts.org This makes transthioesterification a facile and often reversible process, which is a key step in NCL before the irreversible S-to-N acyl transfer occurs. nih.govresearchgate.net
Table 2: Comparative Reactivity of Nucleophiles
| Nucleophile Type | Example | General Reactivity | Notes |
|---|---|---|---|
| Amine (R-NH₂) | Butylamine | Very High | Forms a highly stable amide bond. nih.gov |
| Thiolate (R-S⁻) | Butanethiolate | High | Forms a new thioester; reaction is often reversible. libretexts.org |
| Alkoxide (R-O⁻) | Butoxide | Moderate | Forms an ester. |
The cleavage and formation of the C-S bond are central to the reactivity of this compound. Mechanistic studies confirm that these events occur within the two-step addition-elimination pathway.
C-S Bond Formation (Reverse Reaction): While the forward reaction involves C-S bond cleavage, the reverse process, where pyridine-2-thiolate attacks a different acyl compound, would involve C-S bond formation. This highlights the reversibility of the initial transthioesterification steps seen in some complex ligation reactions. nih.gov
The robust nature of this C-S bond cleavage makes pyridin-2-yl thioesters reliable and predictable reagents for acyl transfer, particularly for the chemoselective formation of amide bonds in complex molecular environments. researchgate.net
Influence of Reaction Conditions on Reaction Pathways
The reaction pathways of this compound are highly dependent on the reaction conditions, including the choice of solvent, temperature, and the presence or absence of a catalyst. These factors can influence not only the rate of the reaction but also the chemo- and regioselectivity.
Solvent Effects:
The choice of solvent can have a profound impact on the reactivity of this compound. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, are often employed for acylation reactions as they can solvate the charged intermediates and transition states, thereby accelerating the reaction. In the context of chemoselective N-acylation of amino alcohols, DMF has been used as a solvent in conjunction with cesium fluoride.
The acidity or basicity of the solvent can also play a critical role. As mentioned earlier, strongly acidic solvents like trifluoroacetic acid can protonate amino groups, leading to a switch in chemoselectivity from N- to O-acylation when using other acylating agents. nih.gov This principle suggests that the pH of the reaction medium is a key parameter to control the reaction outcome.
Temperature:
Temperature is a fundamental parameter that controls the rate of chemical reactions. For the acylation reactions involving this compound, an increase in temperature will generally lead to an increase in the reaction rate. However, temperature can also affect the selectivity of the reaction. In some cases, lower temperatures may be necessary to achieve higher chemo- or regioselectivity, as this can help to differentiate between competing reaction pathways with different activation energies. For many selective acylation reactions, room temperature is often sufficient. organic-chemistry.org
Catalysis:
The use of catalysts can dramatically alter the course of reactions involving this compound. Catalysts can be employed to increase the reaction rate, and more importantly, to control the selectivity.
Acid/Base Catalysis: The acylation of nucleophiles by this compound can be catalyzed by both acids and bases. Base catalysis typically involves the deprotonation of the nucleophile, increasing its nucleophilicity and thus the reaction rate. Acid catalysis, on the other hand, can activate the thioester by protonating the carbonyl oxygen, making it more electrophilic.
Nucleophilic Catalysis: Nucleophilic catalysts, such as 4-(dimethylamino)pyridine (DMAP), are commonly used to accelerate acylation reactions. DMAP reacts with the thioester to form a highly reactive N-acylpyridinium intermediate, which is then attacked by the nucleophile. This catalytic cycle significantly enhances the rate of acylation.
Metal Catalysis: While less common for simple acylations, metal catalysts can be employed to achieve specific transformations. For example, photoredox catalysis has been used for the site-selective C-H acylation of pyridinium (B92312) derivatives, which involves the generation of acyl radicals. acs.orgibs.re.kr
The influence of these conditions on the reaction pathways is summarized in the table below:
| Reaction Condition | Effect on Reaction Pathway |
| Solvent | Can influence reaction rate and chemoselectivity by solvating intermediates and altering the nucleophilicity of reactants. |
| Temperature | Affects the reaction rate. Lower temperatures may enhance selectivity. |
| Catalysis | Can significantly increase the reaction rate and control both chemo- and regioselectivity. |
Applications of S Pyridin 2 Yl Pentanethioate in Advanced Organic Synthesis
Strategic Reagent in Chemo-, Regio-, and Stereoselective Acylation
The efficacy of S-pyridin-2-yl thioesters as acylating agents is largely defined by their ability to achieve high levels of selectivity. The 2-thiopyridyl moiety is an excellent leaving group, and its departure is facilitated by anchimeric assistance from the pyridine (B92270) nitrogen, which enhances the reactivity of the acyl group towards nucleophiles. rsc.orgnih.gov This inherent reactivity, combined with tunable reaction conditions, allows for precise control over the outcome of acylation reactions on polyfunctional molecules.
Chemoselectivity: A significant advantage of S-pyridin-2-yl thioesters is their chemoselective reactivity towards different nucleophiles. Thioesters are generally more reactive toward amine nucleophiles than hydroxyl or thiol groups. nih.gov This preference is exploited in peptide synthesis, where S-pyridin-2-yl esters of N-protected amino acids react selectively with the amino group of another amino acid ester, leaving hydroxyl-containing side chains (e.g., in serine or threonine) untouched. rsc.orgrsc.org This inherent selectivity for N-acylation over O-acylation allows for the construction of amide bonds in the presence of unprotected hydroxyl groups, eliminating the need for extensive protection-deprotection strategies.
Regioselectivity: The reagent demonstrates remarkable regioselectivity, particularly in the acylation of molecules with multiple reactive sites. A prime example is the selective monoacylation of symmetrical meso-aryl dipyrromethanes. nih.gov While the use of more reactive acylating agents like acyl chlorides often leads to a mixture of mono- and di-acylated products, S-(pyridin-2-yl) benzothioesters afford the monoacylated product with high selectivity. nih.gov This control is critical in the rational synthesis of trans-substituted porphyrins, where the mono-acylated dipyrromethane is a key building block.
Stereoselectivity: S-pyridin-2-yl thioesters are highly effective in transferring chiral acyl groups without compromising stereochemical integrity. In cobalt-catalyzed acylation reactions, α-chiral S-pyridyl thioesters react with arylzinc reagents to yield optically enriched α-chiral ketones with excellent stereoretention, often exceeding 99% enantiomeric excess (ee). nih.gov Similarly, in peptide coupling, t-butoxycarbonyl-L-valine 2-pyridyl thiolester was shown to condense with L-valine methyl ester with no detectable racemization, demonstrating its utility in maintaining the stereochemical purity of chiral centers adjacent to the activated carbonyl group. rsc.org
The following table summarizes the selective acylation capabilities of S-pyridin-2-yl thioesters based on research findings.
| Selectivity Type | Substrate Class | Key Finding | Research Finding |
| Chemoselectivity | Amino Acids / Peptides | Preferential acylation of amino groups over hydroxyl groups. | Highly reactive towards amines, enabling peptide synthesis without protecting hydroxyl side chains. rsc.orgrsc.org |
| Regioselectivity | Dipyrromethanes | Selective monoacylation of symmetrical dipyrromethanes. | Used to avoid diacylation byproducts common with acyl chlorides, enabling targeted porphyrin synthesis. nih.gov |
| Stereoselectivity | α-Chiral Carboxylic Acids | Transfer of chiral acyl groups with high retention of stereochemistry. | Cobalt-catalyzed acylations proceed with >99% ee; peptide couplings show no detectable racemization. rsc.orgnih.gov |
As an Acyl Donor in Divergent Synthesis
While specific examples detailing a divergent synthesis strategy originating from S-pyridin-2-yl pentanethioate are not extensively documented, the products of its acylation reactions—ketones and amides—are exceptionally versatile intermediates. The pentanoyl group, once installed, can serve as a handle for a wide array of subsequent transformations, enabling divergent pathways to different molecular scaffolds.
For instance, a ketone formed via acylation of an organometallic reagent can undergo:
Reduction to a secondary alcohol, which can be used in esterification or etherification reactions.
Olefinations (e.g., Wittig reaction) to introduce carbon-carbon double bonds.
Baeyer-Villiger oxidation to form an ester.
Conversion to a hydrazone or oxime , followed by rearrangement (e.g., Beckmann rearrangement) to yield amides or lactams.
This versatility allows a single acylated intermediate to become a branching point in a synthetic sequence, leading to a library of structurally diverse compounds from a common precursor. The mild conditions under which S-pyridin-2-yl thioesters deliver the acyl group ensure that complex substrates containing sensitive functional groups remain intact, making this an attractive strategy for building molecular diversity.
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry for modifying complex, drug-like molecules to optimize their biological properties without resorting to de novo synthesis. The mild reactivity and high selectivity of S-pyridin-2-yl thioesters make them well-suited for this purpose. Their ability to acylate nucleophiles under neutral or mildly acidic/basic conditions is compatible with the sensitive functional groups often present in advanced synthetic intermediates and natural products.
An illustration of this utility is found in the synthesis of fenofibrate, an antilipidemic drug. nih.gov The synthesis involved a cobalt-catalyzed acylation of a functionalized arylzinc pivalate (B1233124) with an S-pyridyl thioester. nih.gov The reaction's success in constructing a key bond in a complex pharmaceutical highlights the reagent's tolerance for various functional groups and its applicability in contexts beyond simple building-block chemistry. Although this example does not use the pentanethioate derivative specifically, it establishes the principle that S-pyridyl thioesters are effective acyl donors for functionalized, complex aromatic systems, a common scenario in LSF.
Utility in Amine Protection and Functionalization
The introduction of an acyl group onto a nitrogen atom is a fundamental transformation in organic chemistry, serving both to protect the amine and to introduce new functionality. This compound is an excellent reagent for this purpose due to the high reactivity of S-pyridin-2-yl thioesters toward amine nucleophiles.
The chemoselectivity of S-pyridin-2-yl thioesters for amines over alcohols is a cornerstone of their utility. This selectivity stems from the greater nucleophilicity of amines and the favorable mechanism of aminolysis. The reaction is often described as anchimerically assisted, where the pyridine nitrogen atom is thought to stabilize the transition state of the nucleophilic attack by the amine, thereby accelerating the reaction rate. rsc.org
This property is particularly valuable for the selective acylation of amino alcohols, where the amino group can be acylated while leaving the hydroxyl group free for subsequent reactions. This avoids the need for orthogonal protecting group strategies, streamlining the synthetic process. The high yields and mild conditions associated with this transformation have made S-pyridin-2-yl thioesters, and related activated esters, a staple in peptide synthesis, where selective N-acylation is paramount. rsc.orgrsc.org
The table below outlines the conditions and outcomes for selective N-acylation.
| Reaction Type | Substrate | Conditions | Key Outcome | Research Finding |
| Peptide Coupling | N-Boc-L-leucine + p-Anisidine | Dioxan or Ethyl Acetate | Rapid condensation | The reaction rate is faster in non-polar solvents, indicating a favorable, assisted mechanism. rsc.org |
| Peptide Coupling | N-Boc-amino acid + Amino acid ester | Pyridine | High yield of dipeptide | 2-Pyridyl esters are more reactive than p-nitrophenyl esters, especially with hindered amino acids. rsc.org |
Building Block for Complex Molecular Architectures
The ability to introduce a specific acyl group with high precision makes this compound a valuable building block for constructing larger, more complex molecules. Its role often involves the formation of a key ketone or amide bond that sets the stage for subsequent cyclization or elaboration steps.
One of the most elegant applications of S-pyridin-2-yl thioesters is in the synthesis of multifunctional tetrapyrroles, such as porphyrins. nih.gov Porphyrins with a defined substitution pattern are crucial for applications ranging from materials science to photodynamic therapy. The synthesis of trans-A₂B₂-porphyrins, for example, often relies on the condensation of a mono-acylated dipyrromethane intermediate.
The challenge lies in the selective monoacylation of a symmetrical dipyrromethane. As previously noted, S-(pyridin-2-yl) thioesters solve this problem by reacting regioselectively to yield the desired monoacyl-dipyrromethane, whereas other reagents produce significant amounts of the diacylated side product. nih.gov This mono-acylated product is then transformed (e.g., via reduction to the corresponding carbinol) and condensed to form the final, sterically unhindered trans-porphyrin with no detectable product scrambling. bohrium.com This method provides a concise and non-scrambling route to gram quantities of pure porphyrins, underscoring the pivotal role of S-pyridin-2-yl thioesters in this area of heterocyclic chemistry. bohrium.com
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Computational and Theoretical Studies on S Pyridin 2 Yl Pentanethioate
Quantum Chemical Investigations (e.g., DFT, Ab Initio Calculations)
Quantum chemical investigations, particularly those using Density Functional Theory (DFT), are standard methods for studying the structure and properties of molecules. mdpi.comekb.eg These calculations solve approximations of the Schrödinger equation to determine the electronic structure and derive various chemical properties. For S-Pyridin-2-yl pentanethioate, DFT calculations, often with a functional like B3LYP and a basis set such as 6-311++G(d,p), would be employed to model its characteristics accurately. ijcce.ac.ir
The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these, as they are the frontier orbitals that dictate chemical reactivity. ossila.compearson.com
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net For this compound, analysis would reveal the spatial distribution of these orbitals, showing which parts of the molecule (the pyridine (B92270) ring, the thioester group, or the pentanoyl chain) are the primary sites for electron donation and acceptance.
Table 1: Hypothetical Frontier Orbital Properties for this compound This table illustrates the type of data generated from HOMO-LUMO analysis. Specific values for the target compound are not available in the literature.
| Parameter | Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Before properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the minimum energy arrangement of the atoms. q-chem.com Computational methods systematically adjust bond lengths, bond angles, and dihedral angles to locate this energetic minimum on the potential energy surface. q-chem.com
For a flexible molecule like this compound, which contains a rotatable pentanoyl chain, a conformational analysis is necessary. This involves exploring different rotational isomers (conformers) to identify the global minimum energy structure, as well as other low-energy conformers that may be present under experimental conditions. The results of such a study would provide precise data on the molecule's 3D shape.
Table 2: Representative Geometric Parameters from Optimization This table shows examples of data obtained from geometry optimization. Specific values for this compound are not published.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C=O | Data not available |
| S-C(O) | Data not available | |
| S-C(pyridyl) | Data not available | |
| Bond Angle | C-S-C | Data not available |
| O=C-S | Data not available | |
| Dihedral Angle | C(pyridyl)-S-C(O)-C(alkyl) | Data not available |
Understanding how charge is distributed across a molecule is key to predicting its interactions. Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex, delocalized molecular orbitals from a calculation into a more intuitive picture of localized bonds and lone pairs, corresponding to the familiar Lewis structure. faccts.dewisc.edu NBO analysis provides atomic charges and reveals hyperconjugative interactions, which are stabilizing delocalizations of electron density from filled (donor) orbitals to empty (acceptor) orbitals. wisc.edunih.gov
Table 3: Example Output from NBO and Reactivity Descriptor Analysis This table illustrates the type of data generated from these analyses. Specific values for the target compound are not available in the literature.
| Analysis Type | Parameter | Atom/Value |
|---|---|---|
| NBO | Charge on Pyridyl N | Data not available |
| Charge on S | Data not available | |
| Charge on Carbonyl C | Data not available | |
| Reactivity Descriptors | Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available | |
| Electrophilicity Index (ω) | Data not available |
Quantum chemical calculations are instrumental in mapping out the mechanisms of chemical reactions. physics.gov.az By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products. A crucial point along this path is the transition state, which is a first-order saddle point on the energy surface. q-chem.com
Characterizing the geometry and energy of the transition state allows for the calculation of the activation energy, which is the primary determinant of the reaction rate. For reactions involving this compound, such as its hydrolysis or its use as an acylating agent, these calculations could clarify the step-by-step mechanism and predict its reactivity.
Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing a compound. q-chem.com By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), the vibrational frequencies of the molecule can be determined, which correspond to the peaks in an infrared (IR) spectrum. q-chem.comnih.gov
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding around each nucleus. q-chem.com Comparing these predicted spectra to experimental ones is a standard method for confirming a molecule's structure. youtube.com For this compound, theoretical IR and NMR spectra would serve as a benchmark for experimental characterization.
Table 4: Examples of Predicted Spectroscopic Data This table shows the type of data generated from spectroscopic predictions. Specific values for this compound are not published.
| Spectrum | Key Feature | Predicted Value (cm⁻¹ or ppm) |
|---|---|---|
| IR | C=O Stretch | Data not available |
| C-S Stretch | Data not available | |
| Pyridine Ring Modes | Data not available | |
| ¹H NMR | Pyridyl Protons | Data not available |
| Alkyl Protons (α to C=O) | Data not available | |
| ¹³C NMR | Carbonyl Carbon | Data not available |
| Pyridyl Carbons | Data not available |
Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects
While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with their environment. nih.govdovepress.com MD simulations model the movements of atoms by applying classical mechanics, allowing for the exploration of the conformational landscape and the influence of solvent molecules. nih.govmdpi.com
For this compound, an MD simulation would place the molecule in a box of explicit solvent molecules (like water or an organic solvent) and track its motion over nanoseconds or longer. This would reveal the molecule's flexibility, its preferred conformations in solution, and the specific hydrogen bonding or other interactions it forms with the solvent. rsc.org This provides a dynamic picture that is often more representative of a real chemical system than a static, in-vacuo quantum calculation.
Predictive Modeling in Synthetic Design and Optimization
Computational and theoretical studies are instrumental in modern chemistry, offering profound insights into molecular behavior and reactivity. For this compound, these in silico approaches are pivotal for predicting its properties and for the intelligent design of its synthesis and novel analogues.
Computational Assessment of Reaction Selectivity
The prediction of reaction selectivity through computational models is a cornerstone of efficient synthetic planning. rsc.org For this compound, theoretical calculations, particularly Density Functional Theory (DFT), can elucidate the mechanisms of its formation and subsequent reactions. These studies can help rationalize experimental outcomes and predict the feasibility of various reaction pathways. nih.govresearchgate.net
Research on related pyridinyl thioesters has demonstrated the power of DFT calculations in understanding bond cleavage processes, such as C-S and C-C bond cleavages, that can occur during reactions. nih.govresearchgate.net By modeling the transition states and intermediates, viable reaction pathways can be mapped out. This allows for the rationalization of experimental observations and the prediction of product formation. nih.govresearchgate.net
In the context of synthesizing this compound, computational models can assess the regioselectivity and chemoselectivity of the acylation reaction. For instance, when reacting a pentanoyl source with 2-mercaptopyridine (B119420), different isomers could potentially be formed. Computational analysis helps in determining the most likely product by calculating the activation energies for each possible reaction pathway.
Table 1: Hypothetical Computational Data for Reaction Selectivity in the Synthesis of this compound
| Reaction Pathway | Nucleophilic Atom | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| S-acylation | Sulfur | 15.2 | This compound |
| N-acylation | Nitrogen | 21.5 | N-pentanoyl-2-pyridone |
Note: The data in this table is illustrative and based on general principles of thioester synthesis. Actual values would be derived from specific quantum chemical calculations.
The data illustrates that the S-acylation pathway has a lower activation energy, suggesting it is the more kinetically favored route, leading to the desired this compound as the major product. Such predictive insights are invaluable for optimizing reaction conditions to maximize the yield of the target compound while minimizing the formation of byproducts.
Rational Design of Novel Pyridyl Thioester Analogues
The rational design of novel analogues of this compound is a key area where computational chemistry plays a crucial role. By modifying the structural scaffold, it is possible to fine-tune the molecule's physicochemical properties and biological activity. This approach has been successfully applied to the design of other pyridyl-containing compounds for various applications, including drug discovery. nih.govnih.gov
The process often begins with the identification of a biological target. For instance, if this compound were a hit compound in a screening campaign, computational docking studies could be employed to predict its binding mode within the active site of a target protein. This structural information provides a basis for the rational design of analogues with improved potency and selectivity. nih.gov
Analogues can be designed by systematically altering different parts of the molecule, such as the pyridine ring, the thioester linkage, or the pentanoyl chain. For example, substitutions on the pyridine ring could be introduced to enhance interactions with specific residues in a protein's binding pocket. Similarly, the length and branching of the alkyl chain could be varied to optimize hydrophobic interactions.
Table 2: Examples of Rationally Designed this compound Analogues and their Predicted Properties
| Analogue Name | Modification | Predicted Property Enhancement |
| S-(4-Methylpyridin-2-yl) pentanethioate | Methyl group on pyridine ring | Increased van der Waals interactions |
| S-Pyridin-2-yl 3,3-dimethylbutanethioate | Branched alkyl chain | Improved metabolic stability |
| S-Pyridin-2-yl cyclopentanecarbothioate | Cyclic alkyl group | Constrained conformation for higher affinity |
Note: The predicted property enhancements in this table are hypothetical and would need to be validated by further computational and experimental studies.
The design of these novel pyridyl thioester analogues is an iterative process. Each new design is evaluated in silico for its predicted binding affinity, ADME (absorption, distribution, metabolism, and excretion) properties, and synthetic feasibility before being selected for synthesis and experimental testing. This computational pre-screening significantly accelerates the discovery and optimization of new chemical entities.
S Pyridin 2 Yl Pentanethioate As a Chemical Probe and in Mechanistic Enzymatic Studies
Design Principles for Pyridyl Thioester-Based Chemical Probes
The design of chemical probes based on the pyridyl thioester scaffold is guided by principles that aim to balance reactivity with target selectivity. These probes are engineered to interact with specific biological targets, often enzymes, to elucidate their function, structure, and mechanism of action.
Molecular Features Enabling Target Interaction and Selectivity
The effectiveness of a pyridyl thioester probe is determined by several key molecular features that facilitate its interaction with a target molecule, such as an enzyme, and ensure selectivity. The S-pyridin-2-yl group is a critical component, as the nitrogen atom in the pyridine (B92270) ring can influence the reaction's progression. nih.gov Quantum chemical calculations have suggested that the pyridine nitrogen can facilitate S,N-acyl transfer by acting as a base to abstract a proton, a process that is often a requirement for the formation of an amide bond in biological reactions. nih.gov
The acyl group, in this case, the pentanoyl group of S-pyridin-2-yl pentanethioate, is another key feature. This part of the molecule can be designed to mimic the natural substrate of a target enzyme, thereby directing the probe to the enzyme's active site. nih.gov By modifying the structure of the acyl chain, researchers can enhance the probe's affinity and selectivity for the intended biological target. For example, incorporating structural elements that resemble the P1 and P2 residues of a cysteine protease substrate can create highly specific probes for that class of enzymes. nih.gov
The thioester bond itself is a central feature, providing a reactive center for acyl transfer. Thioesters are more reactive than their oxygen-containing ester counterparts, a property attributed to less efficient electron delocalization between the sulfur atom and the carbonyl group. nih.govnih.gov This enhanced reactivity makes them effective acyl donors in biological systems. nih.govnih.gov
Table 1: Key Molecular Features of Pyridyl Thioester Probes
| Feature | Role in Target Interaction and Selectivity |
|---|---|
| S-Pyridin-2-yl Group | The nitrogen atom can act as an intramolecular base, catalyzing the acyl transfer step and enhancing reactivity. nih.gov Its position (ortho vs. para) significantly affects reactivity. nih.gov |
| Acyl Chain (Pentanoyl) | Designed to mimic the natural substrate of the target enzyme, providing specificity and guiding the probe to the active site. nih.gov |
| Thioester Bond | Acts as the reactive center for acyl transfer. nih.gov It is more reactive than an oxoester, facilitating efficient transfer to nucleophilic residues on the target protein. nih.gov |
Strategies for Modulating Reactivity and Specificity
The reactivity and specificity of pyridyl thioester probes can be precisely controlled through various chemical strategies. This tunability is essential for designing probes that react with their intended target at an appropriate rate without causing off-target effects.
One primary strategy is the modification of the pyridine ring. Adding electron-donating or electron-withdrawing substituents to the ring can alter the basicity of the pyridine nitrogen. nih.gov For instance, adding a methoxy (B1213986) group can decrease the nitrogen's basicity, which can enhance the stability of the probe under certain pH conditions, an advantage when longer reaction times are required. nih.gov
The steric environment around the thioester bond also plays a significant role in modulating reactivity. nih.gov By introducing bulky groups near the reactive center, the rate of acyl transfer can be slowed, allowing for greater control over the reaction. This broader kinetic tunability is an advantage of thioesters compared to other reactive functionalities like disulfides. nih.gov
Furthermore, the nature of the acyl group can be varied to achieve specificity. By synthesizing a library of probes with different acyl chains, researchers can identify the optimal structure that provides the highest selectivity for a particular enzyme target. This approach allows for the development of probes that can distinguish between closely related enzymes, such as different isoforms of acyl protein thioesterases. nih.gov
Table 2: Strategies for Modulating Probe Reactivity and Specificity
| Strategy | Mechanism of Action | Outcome |
|---|---|---|
| Pyridine Ring Substitution | Alters the electronic properties and basicity of the pyridine nitrogen. nih.gov | Enhances stability and fine-tunes catalytic activity. nih.gov |
| Steric Hindrance | Introduces bulky groups near the thioester to control access of the nucleophile. nih.gov | Provides a broader range of reaction kinetics. nih.gov |
| Acyl Chain Variation | Modifies the structure to better mimic specific enzyme substrates. nih.gov | Increases target selectivity and affinity. nih.gov |
| Leaving Group Modification | Changing the thiol component of the thioester. | Alters the reactivity of the thioester bond. |
Investigation of Enzyme-Mimicking Acyl Transfer Processes
Pyridyl thioesters like this compound are excellent tools for studying enzyme-catalyzed acyl transfer reactions. They can be designed to mimic natural substrates and intercept enzymatic pathways, providing valuable mechanistic insights.
Substrate Mimicry for Cysteine Proteases and Related Hydrolases
Cysteine proteases are a class of enzymes that utilize a cysteine residue in their active site for catalysis. The catalytic mechanism involves a nucleophilic attack by the cysteine thiol on the carbonyl carbon of a substrate's peptide bond. This forms a covalent acyl-enzyme intermediate, which is a thioester. nih.gov This intermediate is then hydrolyzed by a water molecule to release the product and regenerate the free enzyme.
Pyridyl thioesters are effective mimics of the initial substrates for these enzymes. The pentanoyl group of this compound can occupy the enzyme's active site, and the reactive thioester bond is susceptible to attack by the catalytic cysteine residue. By using these probes, researchers can study the kinetics and specificity of the acylation step of the catalytic cycle. nih.gov The 2-mercaptopyridine (B119420) released upon reaction can often be detected spectrophotometrically, providing a convenient way to monitor the reaction rate. nih.gov While many studies have focused on pyridyl disulfides as probes for cysteine proteases, the underlying principles of targeting the active site cysteine are analogous. nih.gov
Mechanistic Elucidation of Biological Acyl Transfer Pathways
Acyl transfer is a fundamental reaction in biology, central to processes from metabolism to protein synthesis. nih.govmasterorganicchemistry.com Thioesters are nature's preferred reagents for acyl transfer, most notably in the form of acetyl-CoA. masterorganicchemistry.com Probes like this compound allow researchers to study these pathways in a controlled manner.
The transfer of an acyl group proceeds through a nucleophilic acyl substitution mechanism, which typically involves a two-step addition-elimination pathway via a tetrahedral intermediate. scichina.com Pyridyl thioester probes can be used to investigate the factors that influence the rates and outcomes of these reactions, such as the nature of the nucleophile (e.g., thiol, amine, or hydroxyl group), pH, and the presence of catalysts. nih.govnih.gov
Studies using thioester probes have provided evidence that direct, non-enzymatic acylation of proteins, for example by acyl-CoA, is often a slow process under physiological conditions. acs.org This suggests that enzymatic catalysis is typically required for efficient protein acylation in vivo. By designing specific thioester probes, the mechanisms of these catalytic processes can be dissected. The chemoselectivity of thioester reactions, particularly the efficient S-to-N acyl transfer, is a key process in biology for forming amide bonds and is utilized in methods like native chemical ligation for protein synthesis. nih.gov
Studies on Protein Acylation and Deacylation Mechanisms
Protein acylation is a widespread post-translational modification that plays a critical role in regulating protein function, localization, and stability. S-acylation, often called palmitoylation, is the reversible attachment of a fatty acid to a cysteine residue via a thioester linkage. nih.gov
Chemical probes based on the pyridyl thioester scaffold can be used to study the enzymes responsible for both adding and removing these acyl groups. Acyl-protein thioesterases (APTs) are enzymes that catalyze the deacylation process by hydrolyzing the thioester bond. nih.gov Probes can be designed to covalently modify these enzymes, allowing for their identification and characterization. nih.gov
The study of deacylation mechanisms is crucial for understanding how the dynamic cycling of acylation regulates cellular processes. For instance, the depalmitoylating enzyme palmitoyl (B13399708) protein thioesterase 1 (PPT1) is implicated in neurodegenerative diseases, and identifying its substrates is key to understanding the disease mechanism. plos.org Thioester-based probes can help to identify the substrates of such enzymes and elucidate their roles in cellular pathways. The inherent reactivity of the thioester bond in proteins can also be targeted directly with nucleophilic probes to label and identify thioester-containing proteins from complex biological mixtures. nih.gov This allows for the measurement of active, thioester-bearing proteins like complement C3 in different disease states. nih.gov
Probe Design for Specific Protein Acyltransferases or Deacylases
The rational design of chemical probes is a cornerstone of studying enzyme function and activity. For a compound like this compound to be developed into a probe for specific protein acyltransferases or deacylases, several key considerations would need to be addressed. The fundamental principle of a chemical probe is its ability to selectively interact with a target protein, often by mimicking an endogenous substrate or ligand.
The design of such a probe would likely involve modifying the core structure of this compound to incorporate reporter tags. These tags, such as fluorophores, biotin, or isotopically labeled atoms, would enable the detection, visualization, and quantification of the probe's interaction with its target enzyme. The choice of reporter tag would depend on the specific experimental application, for instance, fluorescence microscopy, Western blotting, or mass spectrometry.
Furthermore, to achieve selectivity for a particular acyltransferase or deacylase, the pentanoyl chain of the molecule could be altered to more closely resemble the preferred acyl substrate of the target enzyme. This could involve varying the chain length, introducing unsaturation, or adding functional groups that enhance binding affinity and specificity. The pyridine-2-yl leaving group is a critical component, as its properties influence the reactivity of the thioester bond, which would be central to its mechanism of action as a probe for acyl-transfer reactions.
Table 1: Hypothetical Modifications of this compound for Probe Development
| Modification | Purpose | Potential Application |
| Addition of a terminal alkyne or azide | Bioorthogonal ligation ("click chemistry") | In-gel fluorescence scanning, affinity purification |
| Incorporation of a fluorophore (e.g., fluorescein) | Direct visualization | Fluorescence microscopy, flow cytometry |
| Biotinylation | Affinity pulldown | Identification of interacting proteins |
| Isotopic labeling (e.g., ¹³C, ¹⁵N) | Mass spectrometry-based detection | Quantitative proteomics, target engagement studies |
Analysis of Covalent and Non-Covalent Interactions with Protein Targets
Understanding the nature of the interactions between a chemical probe and its protein target is crucial for interpreting experimental results and for the further development of more potent and selective inhibitors or probes. These interactions can be broadly categorized as covalent and non-covalent.
Covalent Interactions: Thioesters, such as this compound, are known to be reactive acylating agents. In the context of an acyltransferase, the probe could potentially form a covalent acyl-enzyme intermediate by transferring its pentanoyl group to a nucleophilic residue (e.g., serine, threonine, or cysteine) in the enzyme's active site. For a deacylase, the probe might act as a substrate mimic, being hydrolyzed by the enzyme. The formation of a stable covalent adduct could be used to identify the active site residues and to trap the enzyme in a particular conformational state for structural studies. Techniques such as mass spectrometry would be invaluable for identifying the specific amino acid residue that has been covalently modified.
Non-Covalent Interactions: Before any covalent reaction occurs, the probe must first bind to the enzyme's active site through a series of non-covalent interactions. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The pyridine ring of this compound could participate in π-stacking interactions with aromatic amino acid residues in the active site. The pentanoyl chain would likely occupy a hydrophobic pocket. Computational modeling and docking studies could be employed to predict the binding mode of the compound and to identify key non-covalent interactions. Experimental techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could provide high-resolution structural information on the probe-enzyme complex, confirming the predicted interactions.
Table 2: Potential Interactions and Analytical Techniques
| Interaction Type | Potential Residues Involved | Analytical Technique |
| Covalent Acylation | Serine, Threonine, Cysteine | Mass Spectrometry, X-ray Crystallography |
| Hydrogen Bonding | Aspartate, Glutamate, Histidine | X-ray Crystallography, NMR Spectroscopy |
| Hydrophobic Interactions | Leucine, Isoleucine, Valine | X-ray Crystallography, NMR Spectroscopy |
| π-Stacking | Phenylalanine, Tyrosine, Tryptophan | X-ray Crystallography, NMR Spectroscopy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
